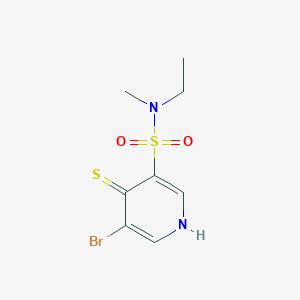![molecular formula C9H14N2O2 B13005625 8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azaspiro[bicyclo[321]octane-3,5’-oxazolidin]-2’-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one typically involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane] with primary aliphatic amines. This reaction proceeds through the opening of the epoxide ring, leading to the formation of the corresponding amino alcohols. These intermediates are then converted into N-chloroacetyl derivatives, which undergo cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride: Another related compound with a different ring structure and chemical properties.
Uniqueness
8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
spiro[1,3-oxazolidine-5,3'-8-azabicyclo[3.2.1]octane]-2-one |
InChI |
InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6/h6-7,11H,1-5H2,(H,10,12) |
InChI Key |
ZCFSFLIMHZVHER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol](/img/structure/B13005547.png)


![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)




![D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)


![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)
